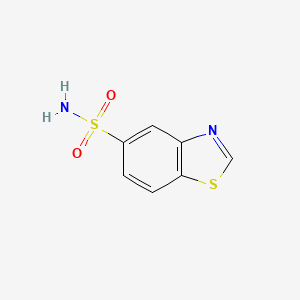

1,3-Benzothiazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Benzothiazole-5-sulfonamide is an aromatic heterocyclic compound that features a benzothiazole ring fused with a sulfonamide group. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential antibacterial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-5-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with sulfonyl chlorides under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RSO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}(\text{SO}_2\text{R}) + \text{HCl} + \text{H}_2\text{O} ] This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .

Chemical Reactions Analysis

Sulfonamide Functionalization via Nucleophilic Substitution

The sulfonamide group (–SO₂NH₂) undergoes reactions with electrophilic agents:

-

Reaction with sulfonyl chlorides :

In chloroform under reflux, 1,3-benzothiazole-5-sulfonamide reacts with benzenesulfonyl chloride to form N-aryl derivatives (e.g., 3a and 3b in ).

Conditions :-

0.01 mol substrate, 40 mL chloroform, 30 min reflux.

-

Post-reaction treatment with 30% HCl and NaHCO₃ yields 68–70% products .

Product Molecular Formula Yield (%) Melting Point (°C) 3a (Ar = Ph) C₁₉H₁₄N₂O₂S₂ 68 234 3b (Ar = 4-MeC₆H₄) C₂₀H₁₆N₂O₂S₂ 65 210–212 Spectroscopic Data :

-

Michael Addition and Cyclization Reactions

The sulfonamide participates in Michael additions with α,β-unsaturated carbonyl compounds:

-

Reaction with ethoxymethylene malononitrile :

Forms N-sulfonylpyridones (e.g., 13a–f ) via a two-step mechanism:-

Michael addition of sulfonamide to the electron-deficient alkene.

-

Cyclization through intramolecular NH attack on the cyano group .

Conditions :

Key Spectral Evidence :

-

Copper-Catalyzed Coupling Reactions

The sulfonamide group facilitates coupling with arylboronic acids in multicomponent reactions:

-

Three-component synthesis :

Reacts with arylboronic acids and K₂S₂O₅ under Cu catalysis to yield aryl-sulfonamide hybrids .

Conditions :-

CuI catalyst, DMF, 100°C.

-

Atom-economical with minimal by-products.

Example Product :

Substrate Product Structure Yield (%) 4-MeO-C₆H₄B(OH)₂ 4-MeO-Ar–SO₂–Benzothiazole 72 -

Condensation with Heterocyclic Amines

The sulfonamide reacts with heterocyclic amines to form fused pyrimidine systems:

-

Synthesis of pyrimidine derivatives :

Condensation with 2-aminopyrimidine in DMSO yields antiviral agents (e.g., 5a ) .

Conditions :-

2 hr reflux, NaHCO₃ neutralization.

-

Yields: 60–75%.

Product Characterization :

-

Enzyme-Targeted Modifications

The sulfonamide acts as a zinc-binding group (ZBG) in enzyme inhibitors:

-

Carbonic anhydrase (CA) inhibition :

Derivatives like XS-1–XS-22 show nanomolar inhibition of CA IX (Ki = 4.2–8.7 nM) .

Structure–Activity Relationship :-

Electron-withdrawing substituents (e.g., –CF₃) enhance binding to CA active sites.

-

Comparative Analysis of Reaction Pathways

Mechanistic Insights

-

Sulfonamide activation : The –SO₂NH₂ group enhances electrophilicity at sulfur, enabling nucleophilic attack by amines or alcohols .

-

Cyclization pathways : Intramolecular hydrogen bonding in intermediates stabilizes transition states during pyridone formation .

This synthesis versatility positions this compound as a critical scaffold in medicinal chemistry, particularly for antimicrobial and antiviral applications .

Scientific Research Applications

1,3-Benzothiazole-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and anticancer properties.

Mechanism of Action

The mechanism of action of 1,3-Benzothiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes. In anticancer research, it targets proteins involved in apoptosis, promoting cancer cell death .

Comparison with Similar Compounds

Similar Compounds

1,3-Benzothiazole: Lacks the sulfonamide group but shares the benzothiazole core.

2-Aminobenzothiazole: Contains an amino group instead of a sulfonamide group.

Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the thiazole ring.

Uniqueness

1,3-Benzothiazole-5-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical properties and biological activities. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.

Biological Activity

1,3-Benzothiazole-5-sulfonamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies. This article explores the biological activity of this compound through a review of recent studies, including synthesis methods, mechanisms of action, and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including microwave-assisted synthesis and traditional reflux methods. Recent advancements in synthetic techniques have improved yields and purity levels of benzothiazole derivatives, facilitating their biological evaluation .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. In vitro assays reported inhibition zones exceeding 30 mm at certain concentrations, indicating strong antibacterial activity .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 32.00 ± 1.73 |

| Escherichia coli | 28.00 ± 2.00 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including gastrointestinal cancers. The mechanism involves inducing apoptosis through the activation of caspases (caspase-3, -8, and -9), which are critical in programmed cell death pathways .

Case Study:

In a study involving AGS gastric cancer cells, treatment with this compound at concentrations of 40 and 100 µg/mL resulted in significant increases in caspase expression compared to controls. This suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been documented as well. It has shown promise in reducing inflammation markers in various models. Comparative studies indicate that its anti-inflammatory activity is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in inflammatory pathways.

- Receptor Modulation: It has been shown to modulate receptors associated with pain and inflammation.

Computational Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins such as VEGFR-2 and carbonic anhydrase isoforms (hCA IX and hCA XII). These studies provide insights into the interactions at the molecular level that contribute to its biological activities .

Properties

CAS No. |

21262-99-7 |

|---|---|

Molecular Formula |

C7H6N2O2S2 |

Molecular Weight |

214.3 g/mol |

IUPAC Name |

1,3-benzothiazole-5-sulfonamide |

InChI |

InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-7-6(3-5)9-4-12-7/h1-4H,(H2,8,10,11) |

InChI Key |

PUQJWRIJAQIXBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=CS2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.